molecular formula C25H28Cl2N4O2 B12757449 11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride CAS No. 88939-83-7

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride

Cat. No.: B12757449
CAS No.: 88939-83-7
M. Wt: 487.4 g/mol
InChI Key: OSMGXMMEEGDGPC-UHFFFAOYSA-N
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Description

11H-Pyrido(2,1-b)quinazoline-8-carboxamide, 2-(1-methylethyl)-11-oxo-N-(4-(4-pyridinyl)butyl)-, dihydrochloride is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives typically involves multi-step organic reactions. Common starting materials include pyridine and quinazoline derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Purification methods such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxo-derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives involves interaction with specific molecular targets. These compounds may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline derivatives
  • Pyridine derivatives
  • Carboxamide derivatives

Uniqueness

11H-Pyrido(2,1-b)quinazoline-8-carboxamide derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical properties. The presence of both pyridine and quinazoline moieties in the same molecule can enhance their interaction with biological targets, making them valuable in drug discovery and development.

Properties

CAS No.

88939-83-7

Molecular Formula

C25H28Cl2N4O2

Molecular Weight

487.4 g/mol

IUPAC Name

11-oxo-2-propan-2-yl-N-(4-pyridin-4-ylbutyl)pyrido[2,1-b]quinazoline-8-carboxamide;dihydrochloride

InChI

InChI=1S/C25H26N4O2.2ClH/c1-17(2)19-6-8-22-21(15-19)25(31)29-16-20(7-9-23(29)28-22)24(30)27-12-4-3-5-18-10-13-26-14-11-18;;/h6-11,13-17H,3-5,12H2,1-2H3,(H,27,30);2*1H

InChI Key

OSMGXMMEEGDGPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C3C=CC(=CN3C2=O)C(=O)NCCCCC4=CC=NC=C4.Cl.Cl

Origin of Product

United States

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